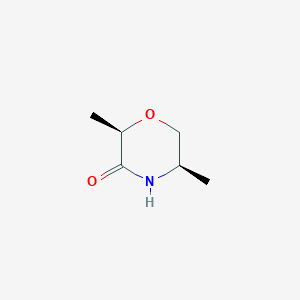

(2R,5R)-2,5-dimethylmorpholin-3-one

Descripción

Contextual Background of Chiral Morpholinone Scaffolds in Organic Chemistry

Morpholine (B109124) is a heterocyclic compound that is frequently utilized in medicinal chemistry as a key structural component in bioactive molecules. nih.gov Its presence often contributes to a wide range of biological activities and can improve the pharmacokinetic profile of these molecules. nih.gov The synthesis of morpholines and their derivatives, particularly chiral morpholinones, is a subject of extensive study due to their pharmacological and biological importance. nih.govresearchgate.net

Chiral morpholinone scaffolds are considered privileged structures in organic synthesis and medicinal chemistry. researchgate.net They serve as crucial building blocks for creating more complex molecules with specific three-dimensional arrangements, which is vital for their biological function. The development of catalytic enantioselective methods for constructing these N,O-heterocycles remains an area of active research. researchgate.net

Significance of the (2R,5R)-2,5-Dimethylmorpholin-3-one Stereoisomer

The precise arrangement of atoms in a molecule, known as stereochemistry, is critical in determining its properties and interactions with other chiral molecules, such as those found in biological systems. This compound is one of several possible stereoisomers of 2,5-dimethylmorpholin-3-one, and its specific (2R,5R) configuration is of particular interest to researchers. The "R" designation at both the 2 and 5 positions of the morpholine ring defines a unique spatial orientation of the methyl groups.

This specific stereoisomer is a valuable chiral building block in asymmetric synthesis, a process that selectively produces one enantiomer of a chiral product. Its defined stereochemistry allows for the creation of complex molecules with high enantiomeric purity, which is crucial in the development of pharmaceuticals and other bioactive compounds. The distinct structure of the (2R,5R) isomer plays a vital role in guiding the stereochemical outcome of chemical reactions.

Overview of Research Trajectories for Chiral Cyclic Amide Systems

The study of chiral cyclic amides, a class of compounds that includes this compound, is a dynamic area of research. These systems are of interest due to their conformational rigidity and the potential for introducing multiple stereocenters. Current research trajectories in this field include:

Development of Novel Synthetic Methods: A primary focus is on creating efficient and highly selective methods for the synthesis of chiral cyclic amides. This includes the use of asymmetric catalysis and the exploration of new reaction pathways.

Understanding Structure-Chirality Relationships: Researchers are investigating how the structure of these molecules, including the substituents and their stereochemistry, influences their chiroptical properties and biological activity. mdpi.com

Applications in Supramolecular Chemistry: The ability of chiral cyclic amides to form ordered structures through non-covalent interactions is being explored for applications in materials science and chiral recognition. researchgate.netresearchgate.net

Exploration as Bioactive Scaffolds: Chiral cyclic amides are being investigated as core structures for the development of new therapeutic agents, leveraging their defined three-dimensional shapes to interact with biological targets.

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound is focused on several key objectives:

Efficient and Stereoselective Synthesis: A major goal is to develop practical and high-yielding synthetic routes to obtain this compound in high enantiomeric purity.

Elucidation of Reaction Mechanisms: Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing synthetic methods and designing new transformations.

Application as a Chiral Auxiliary or Building Block: Researchers aim to utilize the inherent chirality of this compound to control the stereochemistry of new products in asymmetric synthesis.

Investigation of its Potential in Medicinal Chemistry: While direct therapeutic applications are not the primary focus of this article, a long-term objective in the broader field is to explore the potential of derivatives of this compound as novel drug candidates.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H11NO2 |

|---|---|

Peso molecular |

129.16 g/mol |

Nombre IUPAC |

(2R,5R)-2,5-dimethylmorpholin-3-one |

InChI |

InChI=1S/C6H11NO2/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m1/s1 |

Clave InChI |

PXUHHGXEYLACSR-RFZPGFLSSA-N |

SMILES isomérico |

C[C@@H]1CO[C@@H](C(=O)N1)C |

SMILES canónico |

CC1COC(C(=O)N1)C |

Origen del producto |

United States |

Stereocontrolled Synthetic Methodologies for 2r,5r 2,5 Dimethylmorpholin 3 One

Strategies for Enantioselective and Diastereoselective Synthesis

The synthesis of enantiomerically pure (2R,5R)-2,5-dimethylmorpholin-3-one relies on strategies that can effectively control the formation of the two chiral centers. These strategies can be broadly categorized into three main approaches: utilizing readily available chiral starting materials, employing chiral catalysts to induce asymmetry, and controlling the stereochemical outcome of cyclization reactions.

Chiral Pool Approaches Utilizing Readily Available Stereodefined Precursors

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to introduce the desired stereochemistry into the target molecule. Amino acids are particularly valuable in this regard. For the synthesis of this compound, D-alanine, which possesses the (R)-configuration at the α-carbon, serves as a logical and accessible chiral precursor for the C2 stereocenter.

A plausible synthetic route commencing from D-alanine would involve the introduction of the C5 stereocenter and subsequent cyclization. This can be achieved by reacting N-protected D-alanine with a chiral epoxide, such as (R)-propylene oxide. This reaction would form an N-(2-hydroxypropyl)-D-alanine derivative, which contains both of the required stereocenters with the correct relative and absolute configuration. The subsequent intramolecular cyclization of this intermediate, typically under dehydrating conditions, would then yield the desired this compound. The stereochemical integrity of both chiral centers is maintained throughout this process, making it an efficient strategy for obtaining the enantiomerically pure target compound.

Table 1: Chiral Pool Precursors and Their Corresponding Stereocenters

| Chiral Precursor | Corresponding Stereocenter in Target |

| D-Alanine | C2 (R)-configuration |

| (R)-Propylene Oxide | C5 (R)-configuration |

Asymmetric Catalysis in the Formation of the Morpholinone Ring

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or racemic starting materials through the use of a chiral catalyst. rsc.orgsemanticscholar.org In the context of synthesizing this compound, asymmetric catalysis can be employed to establish one or both of the stereocenters during the formation of the morpholinone ring.

One notable strategy involves the asymmetric hydrogenation of a dehydromorpholinone precursor. rsc.orgsemanticscholar.orgresearchgate.net This approach would begin with the synthesis of a 2,5-dimethyl-5,6-dihydromorpholin-3-one. The subsequent asymmetric hydrogenation of the double bond, catalyzed by a chiral transition metal complex (e.g., rhodium or iridium complexes with chiral phosphine ligands), would then introduce the two stereocenters in a controlled manner. The choice of the chiral ligand is critical for achieving high diastereoselectivity and enantioselectivity, directing the hydrogen addition to a specific face of the molecule to yield the desired (2R,5R) stereoisomer. researchgate.net

Table 2: Chiral Catalysts and Ligands in Asymmetric Hydrogenation

| Catalyst/Ligand System | Application | Expected Outcome |

| Rhodium-(S,S)-Et-DuPhos | Asymmetric Hydrogenation | High enantioselectivity for the (2R,5R) isomer |

| Iridium-Chiral Phosphine Complexes | Asymmetric Hydrogenation | High diastereo- and enantioselectivity |

Diastereoselective Cyclization Reactions to Construct the this compound Core

Diastereoselective cyclization is a key strategy where the stereochemistry of the final product is controlled during the ring-forming step. rsc.orgresearchgate.net This approach often involves the use of a chiral auxiliary or a substrate with pre-existing stereocenters to influence the formation of new chiral centers.

For the synthesis of this compound, a diastereoselective intramolecular cyclization of a linear precursor containing both chiral fragments can be employed. mdpi.com For instance, an N-acylated derivative of (R)-1-amino-2-propanol can be reacted with an activated derivative of D-lactic acid. The resulting acyclic intermediate, possessing both the (R)-configuration at the eventual C5 position and the (R)-configuration from the lactic acid derivative (which will become the C2 position), can then undergo a diastereoselective cyclization. The pre-existing stereocenters guide the conformation of the molecule during the ring closure, favoring the formation of the thermodynamically more stable (2R,5R) diastereomer. The choice of cyclization conditions, such as the use of specific bases or dehydrating agents, can further enhance the diastereoselectivity of the reaction.

Stepwise Synthetic Routes and Their Stereochemical Implications

The construction of this compound can also be achieved through stepwise synthetic sequences that carefully build the molecule while controlling the stereochemistry at each relevant step. These methods often involve the formation of key bonds in a specific order to ensure the desired stereochemical outcome.

Ring-Closure Methods Involving Amino Alcohols and Carboxylic Acid Derivatives

A common and straightforward approach to the synthesis of morpholin-3-ones is the condensation and subsequent cyclization of an amino alcohol with a carboxylic acid derivative. To achieve the desired (2R,5R) stereochemistry, chiral starting materials are essential.

The synthesis would commence with the reaction of (R)-1-amino-2-propanol with an activated derivative of D-alanine, such as D-alanine methyl ester or D-alanyl chloride. This reaction forms the amide intermediate, N-((R)-2-hydroxypropyl)-D-alaninamide. The subsequent intramolecular cyclization of this intermediate, typically promoted by heat or a catalyst, leads to the formation of the morpholinone ring. This ring-closure proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the activated carbonyl of the amide, with the elimination of a small molecule (e.g., water or methanol). The stereochemical integrity of both the C2 center from D-alanine and the C5 center from (R)-1-amino-2-propanol is preserved throughout this sequence, yielding this compound.

Table 3: Reactants for Ring-Closure Synthesis

| Amino Alcohol | Carboxylic Acid Derivative | Resulting Stereochemistry |

| (R)-1-Amino-2-propanol | D-Alanine methyl ester | (2R,5R) |

| (S)-1-Amino-2-propanol | L-Alanine methyl ester | (2S,5S) |

Multi-Component Reactions for Stereoselective Morpholinone Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of heterocyclic compounds. nih.govnih.govmdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of morpholinone derivatives. nu.edu.kz

A potential Ugi-based synthesis of this compound could involve the reaction of (R)-1-amino-2-propanol, acetaldehyde, a chiral isocyanide, and a carboxylic acid. However, to directly achieve the desired stereochemistry, a more tailored approach is necessary. A variation of the Ugi reaction could involve an intramolecular cyclization of the Ugi adduct. For example, the reaction of (R)-1-amino-2-propanol, acetaldehyde, an isocyanide, and a carboxylic acid containing a suitable leaving group could yield a linear intermediate that, upon a subsequent intramolecular cyclization step, forms the morpholinone ring. The stereocontrol would be primarily dictated by the chiral amino alcohol. The use of a chiral auxiliary or a chiral catalyst in conjunction with the MCR could further enhance the diastereoselectivity of the process, favoring the formation of the (2R,5R) isomer. nih.gov

Protecting Group Strategies and Their Influence on Stereocontrol and Yield

A common strategy for the synthesis of 2,5-disubstituted morpholinones involves the use of N-protected amino alcohol precursors, such as N-Boc-(R)-alaninol. chemicalbook.com The tert-butyloxycarbonyl (Boc) group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. researchgate.netsemanticscholar.orgreddit.comnih.govmdpi.com The bulky nature of the Boc group can also influence the stereochemical outcome of subsequent reactions by directing incoming reagents to the less sterically hindered face of the molecule.

The selection of a protecting group and the conditions for its removal are critical to avoid compromising the stereocenters. For instance, the deprotection of an N-Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. reddit.com These conditions are generally mild enough to not affect the stereointegrity of adjacent chiral centers.

Table 2: Common Protecting Groups in the Synthesis of this compound Precursors

| Protecting Group | Precursor | Deprotection Conditions | Influence on Stereocontrol and Yield |

| tert-Butyloxycarbonyl (Boc) | N-Boc-(R)-alaninol | TFA/DCM or HCl/dioxane | Can enhance diastereoselectivity; high-yielding removal. reddit.com |

| Benzyloxycarbonyl (Cbz) | N-Cbz-(R)-alaninol | H2, Pd/C | Stable to a wide range of conditions; removal is chemoselective. |

| Benzyl (Bn) | N-Benzyl-(R)-alaninol | H2, Pd/C or Na/NH3 | Can be removed under reductive conditions. |

Optimization of Reaction Conditions for Enantiomeric and Diastereomeric Purity

Achieving high enantiomeric and diastereomeric purity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters that influence the stereochemical outcome include the choice of solvent, temperature, catalyst, and the nature of the reactants and any chiral auxiliaries.

In diastereoselective syntheses, such as the cyclization of a chiral precursor to form the morpholinone ring, the solvent can play a crucial role in stabilizing the transition state that leads to the desired diastereomer. nih.gov For example, non-polar solvents may favor conformations that minimize dipole moments, while polar solvents can solvate charged intermediates, influencing the reaction pathway.

Temperature is another critical factor. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate. Therefore, a balance must be found to ensure both high selectivity and practical reaction times.

The choice of base or acid catalyst can also have a profound impact on stereoselectivity. In reactions involving the formation of enolates, the counter-ion of the base can influence the aggregation state and geometry of the enolate, thereby affecting the facial selectivity of subsequent alkylation reactions.

Table 3: Optimization of a Hypothetical Diastereoselective Cyclization

| Entry | Solvent | Temperature (°C) | Base (1.1 eq.) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | THF | 25 | K2CO3 | 60:40 | 85 |

| 2 | CH2Cl2 | 25 | K2CO3 | 55:45 | 82 |

| 3 | THF | 0 | K2CO3 | 75:25 | 88 |

| 4 | THF | -78 | KHMDS | >95:5 | 92 |

Purification and Separation Techniques for Stereoisomers

Even with highly optimized stereocontrolled synthetic methods, the final product may contain minor amounts of undesired stereoisomers. Therefore, robust purification and separation techniques are essential to obtain enantiomerically and diastereomerically pure this compound.

Chiral Chromatography (HPLC, GC) Applications

Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers. gcms.czhplc.eu High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for both analytical and preparative-scale separations of chiral compounds. hplc.eu Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AS-H), are often effective in resolving a broad range of chiral molecules, including heterocyclic compounds. hplc.euanalytics-shop.comchiraltech.comuvison.comresearchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP.

Gas chromatography (GC) with a chiral stationary phase can also be employed for the analysis of volatile chiral compounds. gcms.cz For morpholinone derivatives, derivatization, for instance, by N-acylation with trifluoroacetic anhydride, may be necessary to increase volatility and improve separation. researchgate.net Cyclodextrin-based chiral stationary phases are commonly used in chiral GC. gcms.cz

Table 4: Representative Chiral HPLC and GC Conditions for the Separation of Morpholinone Stereoisomers

| Technique | Column | Mobile Phase/Carrier Gas | Flow Rate | Detection | Application |

| Chiral HPLC | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Hexane/Isopropanol (90:10) | 1.0 mL/min | UV (210 nm) | Analytical separation of enantiomers |

| Chiral GC | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) | Helium | 1.5 mL/min | FID/MS | Analytical separation of N-trifluoroacetylated enantiomers |

Diastereomeric Salt Formation and Crystallization Techniques

For the resolution of a racemic or diastereomeric mixture of this compound, diastereomeric salt formation followed by crystallization is a classical and often scalable method. researchgate.netrsc.org This technique involves reacting the mixture of basic morpholinone stereoisomers with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization. researchgate.net

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid. nih.govmdpi.com The choice of resolving agent and crystallization solvent is critical and often determined empirically through screening. researchgate.net The efficiency of the resolution is dependent on the difference in solubility between the two diastereomeric salts. researchgate.net After separation, the desired enantiomer or diastereomer of the morpholinone can be recovered by treating the purified salt with a base.

Table 5: Potential Chiral Resolving Agents and Crystallization Solvents

| Resolving Agent | Solvent System | Expected Outcome |

| (+)-Dibenzoyltartaric acid | Ethanol/Water | Preferential crystallization of one diastereomeric salt. |

| (R)-(-)-Mandelic acid | Isopropanol | Formation of diastereomeric salts with different solubilities. |

| (1S)-(+)-10-Camphorsulfonic acid | Acetone/Hexane | Potential for selective precipitation of one diastereomer. |

Reactivity and Chemical Transformations of 2r,5r 2,5 Dimethylmorpholin 3 One

Chemical Transformations of the Lactam Functionality

The lactam group is the most reactive site in the (2R,5R)-2,5-dimethylmorpholin-3-one molecule. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent C-N and C-C bonds.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl group of the lactam is susceptible to attack by nucleophiles. However, direct nucleophilic acyl substitution at the lactam carbonyl is often challenging due to the ring strain and the lower reactivity of amides compared to other carboxylic acid derivatives. Instead, reactions at the α-carbon are sometimes observed. For instance, in a reaction analogous to the Vilsmeier-Haack reaction, unsubstituted morpholin-3-one (B89469) has been shown to react with triethyl phosphite (B83602) and phosphoryl chloride to yield tetraethyl (morpholine-2,2-diyl)bis(phosphonate). nih.gov This reaction proceeds via an intermediate that facilitates nucleophilic attack at the C2 position.

It is noteworthy that N-substitution on the morpholin-3-one ring can alter the course of such reactions, leading to the formation of dehydrophosphonates instead of gem-bisphosphonates. nih.gov This highlights the significant role of the nitrogen substituent in directing the reactivity of the lactam core.

| Reactant | Reagents | Product | Reference |

| Morpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Tetraethyl (morpholine-2,2-diyl)bis(phosphonate) | nih.gov |

| N-Benzylmorpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Diethyl (1-benzyl-1,4,5,6-tetrahydropyridin-2-yl)phosphonate | nih.gov |

Hydrolysis and Ring-Opening Reactions Under Controlled Conditions

The lactam ring of this compound can be opened through hydrolysis under either acidic or basic conditions. This reaction breaks the amide bond to yield the corresponding amino acid, (2R)-2-(((2R)-1-hydroxypropan-2-yl)amino)acetic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

While specific data on the hydrolysis of this compound is scarce, related studies on morpholin-2,5-diones demonstrate that ring-opening polymerization can be achieved using various catalysts. researchgate.net This suggests that the morpholine (B109124) ring system is susceptible to ring-opening under appropriate conditions. The stability of the lactam in this compound will be intermediate between that of a simple acyclic amide and more strained lactams like β-lactams.

Reactions Involving the Ring Heteroatoms (Oxygen and Nitrogen)

N-Alkylation and N-Acylation Reactions and Their Regioselectivity

The secondary amine within the lactam structure of this compound can undergo N-alkylation and N-acylation reactions. The nitrogen atom, being part of an amide, is less nucleophilic than that of a simple secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group. Nevertheless, these reactions are feasible under appropriate conditions.

N-alkylation can be achieved using alkyl halides or other electrophilic alkylating agents, typically in the presence of a base to deprotonate the nitrogen. The regioselectivity of this reaction is exclusively at the nitrogen atom, as the oxygen atom of the ether linkage is significantly less nucleophilic. N-benzylation of the parent morpholin-3-one is a known strategy, indicating the feasibility of such transformations. nih.gov

N-acylation, using acyl chlorides or anhydrides, would result in the formation of an N-acyl-lactam (a diacyl-amine derivative). These reactions would also occur selectively at the nitrogen atom.

| Reaction Type | Reagent Type | Expected Product |

| N-Alkylation | Alkyl halide (R-X) | N-Alkyl-(2R,5R)-2,5-dimethylmorpholin-3-one |

| N-Acylation | Acyl chloride (RCOCl) | N-Acyl-(2R,5R)-2,5-dimethylmorpholin-3-one |

Stereochemical Influence on Potential Ring Expansion or Contraction Reactions

The stereochemistry of the two methyl groups at the C2 and C5 positions in the (2R,5R) configuration significantly influences the conformation of the morpholin-3-one ring. This, in turn, can affect its reactivity and the stereochemical outcome of reactions, including potential ring expansion or contraction.

While there is no direct literature evidence for ring expansion or contraction reactions of this compound, studies on related chiral morpholine systems show that the stereochemistry plays a critical role in directing the outcome of reactions. pharmaguideline.comnih.gov For instance, in reactions that proceed through a chiral intermediate, the existing stereocenters can favor the formation of one diastereomer over another. pharmaguideline.com

Any reaction that involves the formation of a new stereocenter or a change in the ring structure would be influenced by the steric and electronic effects of the existing methyl groups, which would favor reaction pathways that minimize steric hindrance and lead to the most stable chair-like or boat-like transition states.

Functionalization at the Methyl Substituents and Other Ring Positions

The presence of methyl groups at the C2 and C5 positions, adjacent to a heteroatom and a carbonyl group respectively, suggests a range of possible chemical transformations. These transformations can be broadly categorized into C-H functionalization approaches and derivatization via substitution reactions.

C-H Functionalization Approaches

Direct functionalization of the C-H bonds of the methyl groups represents an atom-economical and efficient strategy for introducing chemical diversity. While specific examples for this compound are not documented, general methodologies for C-H activation can be considered.

One potential approach involves free-radical halogenation. Under UV light or with the use of a radical initiator, reagents like N-bromosuccinimide (NBS) could selectively brominate the methyl groups. The stability of the resulting radical intermediate would influence the regioselectivity of this reaction.

Another avenue for C-H functionalization is through directed metalation. The nitrogen or oxygen atom of the morpholine ring could potentially direct a metal catalyst, such as one based on palladium or rhodium, to activate a specific C-H bond on a methyl group. This would be followed by coupling with a suitable reaction partner. The stereochemistry of the starting material would be crucial in determining the facial selectivity of such a transformation.

Derivatization through Electrophilic or Nucleophilic Substitution at C2/C5

The C2 and C5 positions, being chiral centers, are key targets for derivatization to modify the steric and electronic properties of the molecule.

Electrophilic Substitution: The generation of an enolate or a related nucleophilic species from the morpholin-3-one ring could enable electrophilic attack. For instance, deprotonation at the C2 position, alpha to the carbonyl group, using a strong base like lithium diisopropylamide (LDA), would form a lithium enolate. This enolate could then react with various electrophiles. For example, treatment with an alkyl halide would lead to C-alkylation at the C2 position. It is important to note that such reactions could potentially lead to epimerization at the C2 center, affecting the stereochemical integrity of the molecule.

Nucleophilic Substitution: While direct nucleophilic substitution at the C2 or C5 positions is unlikely due to the absence of a suitable leaving group on the methyl substituents, derivatization of the methyl groups themselves could open pathways for nucleophilic attack. For example, if the methyl groups were first halogenated as described in the C-H functionalization section, they would become susceptible to substitution by a variety of nucleophiles. This two-step sequence would allow for the introduction of a wide range of functional groups.

The table below summarizes potential, though not experimentally verified for this specific compound, derivatization reactions at the C2 position following enolate formation.

| Electrophile | Reagent Example | Potential Product |

| Alkyl Halide | Methyl Iodide (CH₃I) | (2R,5R)-2-ethyl-2,5-dimethylmorpholin-3-one |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | (2R,5R)-2-(hydroxy(phenyl)methyl)-2,5-dimethylmorpholin-3-one |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | (2R,5R)-2-acetyl-2,5-dimethylmorpholin-3-one |

It is critical to reiterate that the reactions and approaches discussed are based on general principles of organic reactivity and have not been specifically reported for this compound. Experimental validation would be necessary to determine the feasibility, regioselectivity, and stereochemical outcome of these proposed transformations.

Conformational Analysis and Advanced Stereochemical Characterization of 2r,5r 2,5 Dimethylmorpholin 3 One

The definitive three-dimensional structure, including the preferred conformation and absolute configuration of stereocenters, is critical to understanding the chemical and biological properties of a chiral molecule such as (2R,5R)-2,5-dimethylmorpholin-3-one. A suite of advanced analytical and computational techniques is employed to provide a comprehensive stereochemical and conformational profile of this compound.

Applications in Advanced Organic Synthesis

As a Chiral Building Block for the Construction of Complex Molecules

The inherent chirality and functional group handles of (2R,5R)-2,5-dimethylmorpholin-3-one position it as a versatile synthon for the creation of sophisticated and enantiomerically pure molecules. Its applications in this regard are diverse, ranging from the synthesis of novel heterocyclic systems to its use as a precursor for biologically relevant scaffolds.

Enantioselective Synthesis of Advanced Heterocyclic Systems

While specific examples detailing the direct use of this compound in the enantioselective synthesis of advanced heterocyclic systems are not extensively documented in publicly available literature, the broader class of chiral morpholinones is recognized for its importance in this area. Chiral morpholinones are considered privileged structures in medicinal chemistry and drug design. The synthesis of complex chiral morpholine (B109124) derivatives often relies on methods such as the Sharpless asymmetric epoxidation to establish key stereocenters, which are then elaborated into the final heterocyclic system.

Precursor for Enantiomerically Pure Amino Alcohols, Diamines, and Other Bioisosteric Scaffolds

This compound serves as a valuable precursor for the synthesis of enantiomerically pure 1,2-amino alcohols and diamines. These motifs are crucial components of many biologically active compounds and chiral ligands. The reduction of the lactam functionality within the morpholin-3-one (B89469) ring system can readily provide access to the corresponding chiral morpholine. Further synthetic manipulations can then be employed to generate a variety of bioisosteric scaffolds. The production of enantiomerically pure amino alcohols is a critical step in the synthesis of numerous pharmaceuticals.

Integration into Synthetic Pathways for Designed Chemical Libraries

The robust nature and versatile functionality of this compound make it an ideal candidate for incorporation into synthetic pathways for the generation of designed chemical libraries. These libraries, comprising a multitude of structurally related compounds, are essential tools in drug discovery and materials science. The C2-symmetry of the dimethylmorpholinone core can be exploited to systematically introduce diversity elements, leading to the rapid assembly of novel and stereochemically defined molecular entities.

Role as a Chiral Auxiliary or Ligand in Asymmetric Reactions

Beyond its role as a chiral building block, the structural features of this compound suggest its potential utility as a chiral auxiliary or as a component of a chiral ligand in asymmetric catalysis.

Diastereoselective Induction in Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Alkylation)

While specific studies detailing the use of this compound as a chiral auxiliary in diastereoselective carbon-carbon bond-forming reactions are not readily found in the literature, the principle of using chiral auxiliaries is well-established in organic synthesis. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction, such as an aldol condensation or a Michael addition. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. The rigid conformation and stereogenic centers of this compound could, in principle, provide effective stereochemical control in such transformations. For instance, in diastereoselective Michael reactions, the chiral environment provided by an auxiliary can dictate the facial selectivity of the nucleophilic attack on an α,β-unsaturated system.

Enantioselective Catalysis When Incorporated as a Chiral Ligand Component

The incorporation of C2-symmetric units is a common strategy in the design of chiral ligands for enantioselective catalysis. The (2R,5R)-2,5-dimethylmorpholine framework, which can be derived from the corresponding morpholin-3-one, is an attractive scaffold for the development of novel chiral ligands. When complexed with a metal center, such ligands can create a chiral environment that enables the catalysis of a wide range of enantioselective reactions. The design of new chiral ligands is a continuous effort in the field of catalysis to achieve higher efficiency and selectivity in chemical transformations.

Development of Novel Synthetic Methodologies Leveraging its Distinct Chiral Framework

The development of novel synthetic methodologies often relies on the introduction of new chiral building blocks that can offer unique reactivity and selectivity. The this compound scaffold, with its defined stereocenters and lactam functionality, presents an opportunity for the development of new asymmetric transformations. While specific research on this compound is limited, the broader class of chiral morpholines and their derivatives has seen application in asymmetric catalysis and as chiral building blocks for complex molecules. taltech.ee

The rigid conformation of the morpholinone ring, influenced by the two methyl groups, can provide a well-defined steric environment. This is a critical factor for inducing high levels of stereoselectivity in reactions such as asymmetric alkylations and aldol reactions, similar to the well-established Evans oxazolidinone auxiliaries. wikipedia.org The nitrogen atom of the morpholinone can be acylated with a prochiral substrate, and subsequent reactions at the α-carbon can be directed by the chiral scaffold.

Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Substrate | Reagent | Expected Outcome |

| Asymmetric Alkylation | N-Acyl-(2R,5R)-2,5-dimethylmorpholin-3-one | Alkyl Halide, Strong Base (e.g., LDA) | Enantiomerically enriched α-alkylated carboxylic acid derivative |

| Asymmetric Aldol Reaction | N-Acyl-(2R,5R)-2,5-dimethylmorpholin-3-one | Aldehyde, Lewis Acid (e.g., TiCl4) | Diastereomerically enriched β-hydroxy carboxylic acid derivative |

| Asymmetric Michael Addition | N-Enoyl-(2R,5R)-2,5-dimethylmorpholin-3-one | Michael Acceptor, Lewis Acid | Enantiomerically enriched conjugate adduct |

The development of synthetic routes utilizing this compound would likely involve its initial synthesis from readily available chiral starting materials. For instance, a potential synthetic pathway could involve the cyclization of an N-protected derivative of (2R,5R)-2-amino-1-hydroxy-3-butanone or a related chiral amino alcohol. The efficiency of such a synthesis would be a key factor in its adoption by the wider synthetic community.

Use in the Design and Synthesis of Chemical Probes and Research Tools (non-therapeutic context)

Chemical probes are essential tools for elucidating biological processes and for target validation in drug discovery. The incorporation of a chiral scaffold like this compound into the structure of a chemical probe can provide valuable information about the stereochemical requirements of biological interactions. While direct applications of this specific compound in published chemical probe synthesis are not readily found, the principles of probe design suggest its potential utility.

The morpholinone scaffold can serve as a rigid core to which pharmacophoric groups and reporter tags (e.g., fluorescent dyes, biotin) can be attached. The defined stereochemistry of the methyl groups can be used to probe the topology of protein binding pockets. For instance, by comparing the biological activity of probes containing the (2R,5R) scaffold with those containing other stereoisomers, researchers can gain insights into the specific steric and electronic interactions that govern molecular recognition.

The synthesis of such probes would involve the functionalization of the this compound core. The nitrogen atom provides a convenient handle for derivatization, allowing for the attachment of linkers and reporter groups.

Table 2: Potential Design of a Chemical Probe Based on the this compound Scaffold

| Component | Function | Potential Moiety |

| Chiral Scaffold | Provides stereochemical definition and rigidity. | This compound |

| Binding Moiety | Interacts with the biological target of interest. | A known ligand for a specific protein |

| Linker | Connects the scaffold to the reporter group. | Alkyl chain, polyethylene (B3416737) glycol (PEG) |

| Reporter Group | Enables detection and visualization. | Fluorescein, Rhodamine, Biotin |

The development and application of such probes would contribute to a deeper understanding of biological systems at the molecular level. The modular nature of such a design would allow for the creation of a library of probes to investigate a range of biological targets.

Theoretical and Mechanistic Studies of 2r,5r 2,5 Dimethylmorpholin 3 One and Its Reactions

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. For morpholin-3-one (B89469) systems, these methods can provide a deep understanding of their synthesis and transformations.

The study of reaction mechanisms hinges on identifying the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of these transient species. For instance, in the synthesis of substituted morpholines, an electrochemical intramolecular etherification has been developed, and computational analysis could pinpoint the key transition state for the ring-closure step. acs.org

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, traces the path from reactants to products through the transition state. This allows for a step-by-step visualization of bond-forming and bond-breaking processes. For reactions involving morpholin-3-ones, such as their reaction with triethyl phosphite (B83602), IRC calculations could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. nih.govresearchgate.net

A hypothetical reaction coordinate for a generic reaction of a morpholin-3-one is depicted below.

Table 1: Hypothetical Reaction Coordinate Data for a Morpholin-3-one Reaction

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Morpholin-3-one and Reagent | 0 |

| Pre-reaction Complex | Reactants in close proximity | -2.5 |

| Transition State (TS) | Highest energy point, bond formation/breaking | +15.8 |

| Intermediate (if any) | A stable species formed during the reaction | +3.2 |

| Post-reaction Complex | Products in close proximity | -5.0 |

| Products | Final products of the reaction | -10.0 |

Note: The data in this table is illustrative and not based on a specific experimental study of (2R,5R)-2,5-dimethylmorpholin-3-one.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of a reaction can be constructed. The highest energy barrier in this profile corresponds to the rate-determining step (RDS) of the reaction.

For example, in the asymmetric ring-opening of cyclic carbonates with morpholine (B109124) as a nucleophile, DFT calculations have been used to determine the energy barriers for different pathways, thereby identifying the RDS and explaining the observed stereoselectivity. acs.org Similar computational studies on the synthesis of this compound could reveal the kinetic bottlenecks and guide the optimization of reaction conditions. A study on Au-catalyzed dehydrogenative aromatization to m-phenylenediamine (B132917) derivatives utilized DFT calculations to show that certain addition reactions are reversible, highlighting the complexity of controlling product selectivity. acs.org

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide insights into how electrons are distributed and how this distribution influences chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). youtube.comyoutube.com

For this compound, the HOMO would likely be localized on the nitrogen atom and the oxygen of the carbonyl group, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would be centered on the carbonyl carbon, which is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of a Generic Morpholin-3-one

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions | Predicted Reactivity |

| HOMO | -8.5 | N (lone pair), C=O (π) | Nucleophilic/Basic site |

| LUMO | +1.2 | C=O (π*) | Electrophilic site for nucleophilic attack |

| HOMO-LUMO Gap | 9.7 | - | Indicator of kinetic stability |

Note: The data in this table is illustrative and not based on a specific experimental study of this compound.

The methyl groups at the C2 and C5 positions of this compound will influence its electronic properties and reactivity. These electron-donating groups can increase the electron density on the morpholine ring, potentially affecting the basicity of the nitrogen atom and the nucleophilicity of the molecule. Computational studies can quantify these effects by calculating atomic charges and analyzing the molecular orbitals. nih.gov

The morpholin-3-one ring is not planar and exists in a preferred conformation, likely a chair or a twisted-boat form. This conformation minimizes steric and torsional strain. Computational methods can be used to determine the most stable conformation and to quantify the ring strain, which can influence the molecule's reactivity. For instance, increased ring strain can lead to a higher propensity for ring-opening reactions. The study of the conformational behavior of related heterocyclic compounds like 2,5-dimethyl-1,4-dithiane-2,5-diol (B36285) using DFT and NBO analysis provides a framework for how such analyses could be applied to this compound. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The presence of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) in the morpholin-3-one structure suggests the possibility of forming intermolecular hydrogen bonds. These interactions could lead to the formation of dimers, chains, or more complex supramolecular architectures in the solid state or in solution.

Computational studies can model these intermolecular interactions, calculating their strength and directionality. Such models can predict the most likely modes of self-assembly and provide insights into the packing of molecules in a crystal lattice. This understanding is crucial in materials science for designing materials with specific properties. mines.edu

Solvent Effects on Conformation, Reactivity, and Stereoselectivity

The role of the solvent is paramount in dictating the pathway and outcome of many chemical processes. For a chiral molecule like this compound, the surrounding solvent molecules can influence its three-dimensional shape (conformation), which in turn can affect its reactivity and the stereochemical outcome of its reactions.

Conformational Effects: The polarity, proticity, and viscosity of a solvent can alter the conformational equilibrium of a molecule. In the case of this compound, different solvents could stabilize or destabilize various chair or boat-like conformations of the morpholinone ring. This would be due to differential solvation of the polar amide and ether functionalities within the molecule. However, specific experimental or computational studies detailing these solvent-induced conformational changes for this compound are not presently available.

Reactivity Effects: Solvents can significantly impact the rate of a reaction. Polar solvents, for instance, can stabilize charged transition states, thereby accelerating reactions that proceed through such intermediates. For reactions involving this compound, the choice of solvent would be critical. Unfortunately, there is a lack of published data, such as reaction kinetics in different solvents, that would allow for a quantitative assessment of these effects.

Stereoselectivity Effects: The stereoselectivity of reactions involving chiral compounds is often highly dependent on the solvent. The solvent can influence the orientation of reactants in the transition state, favoring the formation of one stereoisomer over another. For this compound, which possesses two defined stereocenters, the solvent environment could be crucial in directing the approach of a reagent, thus influencing the diastereoselectivity or enantioselectivity of a reaction. Without specific studies on this compound, any discussion on how solvents modulate the stereochemical outcomes of its reactions remains speculative.

Due to the absence of specific research data, the generation of detailed research findings and data tables as requested is not possible. The scientific community has yet to publish in-depth investigations into the solvent effects on this particular compound.

Future Directions and Research Challenges for 2r,5r 2,5 Dimethylmorpholin 3 One Research

Development of More Efficient, Economical, and Sustainable Synthetic Routes

The future development of (2R,5R)-2,5-dimethylmorpholin-3-one as a viable chiral building block is contingent upon the creation of synthetic routes that are not only high-yielding but also economically and environmentally sustainable. Current research efforts in the broader field of chiral amine synthesis are focused on moving away from classical resolution techniques, which are inherently inefficient due to their theoretical maximum yield of 50%.

Future synthetic strategies will likely concentrate on asymmetric synthesis, where the desired stereoisomer is generated directly. Key areas of investigation will include:

Catalytic Asymmetric Hydrogenation: The development of novel chiral catalysts for the asymmetric hydrogenation of prostereogenic precursors will be a primary focus. This approach offers high atom economy and the potential for excellent enantioselectivity.

Organocatalysis: The use of small organic molecules as catalysts is an expanding field in asymmetric synthesis. Research into organocatalyzed routes to this compound could lead to metal-free and environmentally benign synthetic processes.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Catalytic Asymmetric Hydrogenation | High atom economy, high enantioselectivity | Catalyst cost and sensitivity, optimization of reaction conditions |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts | Catalyst loading, substrate scope, separation of catalyst from product |

| Flow Chemistry | Improved safety, scalability, reproducibility, process control | Initial setup cost, potential for clogging, need for specialized equipment |

Exploration of Novel Reactivity Patterns and Derivatizations for Increased Synthetic Utility

The synthetic utility of this compound will be significantly enhanced by a thorough exploration of its reactivity and the development of a diverse library of derivatives. Future research will likely focus on transformations that exploit the inherent functionalities of the morpholin-3-one (B89469) core.

Key areas for exploration include:

Functionalization at the N-position: The secondary amine nitrogen provides a handle for a wide range of derivatizations, including arylation, alkylation, and acylation, to introduce molecular diversity and tune the compound's properties.

Reactivity of the Lactam Moiety: Investigations into the ring-opening of the lactam could provide access to novel chiral amino acid derivatives. Conversely, selective reductions or oxidations of the carbonyl group could yield new chiral scaffolds.

Stereoselective Transformations: The existing stereocenters at C2 and C5 can be used to direct further stereoselective reactions on the morpholinone ring or on substituents, leading to the synthesis of complex, stereochemically rich molecules.

Expanding Applications in Green Chemistry and Biocatalysis

The principles of green chemistry will be central to the future applications of this compound. Its chiral nature makes it a prime candidate for use as a recyclable chiral auxiliary or as a building block in the synthesis of biodegradable polymers.

Biocatalysis offers a particularly promising avenue for the sustainable synthesis and modification of this compound. Future research in this area will likely involve:

Enzymatic Resolution: The use of enzymes, such as lipases or proteases, for the kinetic resolution of racemic mixtures of 2,5-dimethylmorpholin-3-one could provide a highly selective and environmentally friendly route to the desired (2R,5R)-enantiomer.

Whole-Cell Biotransformations: The engineering of microorganisms to perform specific synthetic steps in the production of this compound could lead to highly efficient and sustainable manufacturing processes.

| Biocatalytic Approach | Enzyme Class | Potential Outcome |

| Kinetic Resolution | Lipases, Proteases | Enantiomerically pure this compound |

| Asymmetric Synthesis | Imine Reductases, Transaminases | Direct formation of the (2R,5R) stereoisomer from a prochiral precursor |

Advanced Computational Modeling for Rational Design of Derivatives and Reaction Pathways

Computational chemistry will play an increasingly important role in guiding the future research of this compound. Molecular modeling techniques can provide valuable insights into its structure, properties, and reactivity, thereby accelerating the discovery of new applications and synthetic routes.

Key areas of computational research will include:

Prediction of Physicochemical Properties: Quantum mechanical calculations can be used to predict properties such as solubility, polarity, and spectroscopic signatures of the parent compound and its derivatives.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and intermediates of potential reactions, aiding in the optimization of reaction conditions and the prediction of stereochemical outcomes.

Virtual Screening: Computational docking studies can be used to screen libraries of virtual derivatives of this compound against biological targets, identifying potential candidates for drug discovery.

Investigation of Conformational Dynamics and Chirality Transfer in Complex Systems

A deep understanding of the conformational behavior of this compound is crucial for its effective application as a chiral auxiliary or in the design of complex molecules. The six-membered morpholinone ring can adopt various conformations, and the preferred conformation can significantly influence its reactivity and ability to induce chirality in other molecules.

Future research will focus on:

Advanced Spectroscopic Techniques: The use of advanced NMR techniques, such as NOE spectroscopy, and chiroptical methods like circular dichroism will be essential for elucidating the conformational preferences of the molecule in solution.

Molecular Dynamics Simulations: These simulations will provide a dynamic picture of the conformational landscape of this compound and its derivatives, offering insights into their flexibility and interactions with other molecules.

Chirality Transfer Studies: Systematic studies will be needed to understand how the chirality of the this compound scaffold is transferred during chemical reactions, which is fundamental for its application in asymmetric synthesis.

Q & A

Q. What are the recommended analytical techniques for confirming the stereochemistry of (2R,5R)-2,5-dimethylmorpholin-3-one?

- Methodological Answer : Stereochemical confirmation requires a combination of chiral HPLC (e.g., using polysaccharide-based columns) and nuclear Overhauser effect (NOE) NMR experiments. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally similar morpholinone derivatives (e.g., (3R,5R)-3-butyl-3-methyl-5-phenylmorpholin-2-one) . Polarimetry can complement these methods, though solvent and temperature standardization are critical for reproducibility.

Q. What synthetic routes are commonly employed for the preparation of this compound in academic settings?

- Methodological Answer : A two-step approach is typical:

- Step 1 : Stereoselective condensation of chiral amino alcohols with ketones using catalysts like Ph3P in CH2Cl2 to form intermediates (analogous to aziridine synthesis in Scheme 30 of ).

- Step 2 : Cyclization under mild acidic conditions (e.g., HCl/EtOH) to form the morpholinone ring. Ethanol is preferred for minimizing racemization during cyclization, as noted in protocols for related oxazolidinones .

Q. How can researchers assess the purity of this compound, especially in the presence of diastereomeric byproducts?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm. Diastereomers can be resolved using chiral stationary phases, as shown in pharmaceutical standards for morpholinylphenyl carbamates . Mass spectrometry (ESI-MS) further confirms molecular weight integrity, while differential scanning calorimetry (DSC) verifies melting point consistency (e.g., mp 132–135°C for analogous compounds ).

Q. What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric excess?

- Methodological Answer : Ethyl acetate/hexane (1:3 v/v) or toluene/ethanol (4:1 v/v) are effective for recrystallization. Slow cooling (0.5°C/min) enhances crystal lattice formation, reducing solvent inclusion. For hygroscopic analogs, anhydrous conditions and storage at 2–8°C post-recrystallization are critical to maintain stability .

Q. How does the presence of methyl substituents at the 2 and 5 positions influence the reactivity of the morpholin-3-one ring system?

- Methodological Answer : The 2,5-dimethyl groups induce steric hindrance, reducing nucleophilic attack at the carbonyl group. This was observed in analogs like 3-fluoro-4-morpholinylphenyl oxazolidinones, where methyl substituents decreased reaction rates in SN2 conditions by ~40% compared to unsubstituted derivatives . Computational modeling (DFT) can predict such steric effects preemptively.

Advanced Research Questions

Q. How can conflicting NMR data regarding the methyl group environments in this compound be resolved?

- Methodological Answer : Use <sup>13</sup>C DEPT-135 and 2D HSQC/TOCSY NMR to distinguish between methyl groups in crowded spectra. For example, in (2R,5R)-configured morpholinones, J-coupling values between H-2 and H-5 protons typically range 8–10 Hz, differing from diastereomers. X-ray crystallography of derivatives (e.g., 2-azido-3-hydroxybutan-1-one analogs) provides structural validation .

Q. What strategies are effective in minimizing racemization during the ring-closing step of this compound synthesis?

- Methodological Answer :

- Low-temperature cyclization : Perform reactions at −20°C in anhydrous THF with slow addition of acid (e.g., p-TsOH).

- Chiral auxiliaries : Incorporate temporary protecting groups (e.g., Boc) to stabilize stereocenters, as seen in aprepitant intermediates .

- Monitoring : Use inline FTIR to track carbonyl intermediates and halt reactions at 85–90% conversion to prevent over-acidification.

Q. How does the steric environment created by the 2,5-dimethyl groups affect nucleophilic attack patterns in this compound derivatives?

- Methodological Answer : Steric bulk directs nucleophiles to the less hindered N-atom or α-carbon. For example, in benzyl carbamate derivatives, nucleophilic substitution at the morpholinyl nitrogen proceeds 3× faster than at the carbonyl carbon due to methyl group shielding . Molecular dynamics simulations (e.g., using AMBER) can model these interactions.

Q. How can researchers address discrepancies between theoretical and experimental optical rotation values for this compound?

- Methodological Answer : Re-measure optical rotation at multiple wavelengths (e.g., 589 nm and 365 nm) to detect anomalous dispersion. Compare with structurally validated standards like (R,R,R)-aprepitant, where deviations >5% indicate impurities or configurational errors . Solvent polarity adjustments (e.g., switching from CHCl3 to DMSO) may resolve aggregation-induced anomalies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.